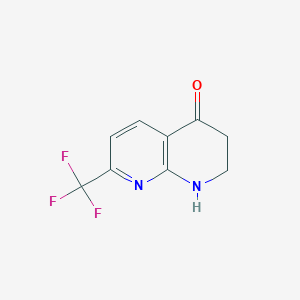
7-(Trifluoromethyl)-2,3-dihydro-1,8-naphthyridin-4(1H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-(Trifluoromethyl)-2,3-dihydro-1,8-naphthyridin-4(1H)-one is a heterocyclic compound that features a trifluoromethyl group attached to a naphthyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(Trifluoromethyl)-2,3-dihydro-1,8-naphthyridin-4(1H)-one typically involves the introduction of the trifluoromethyl group into the naphthyridine ring. One common method is the trifluoromethylation of a suitable precursor using trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl sulfonate. The reaction is often catalyzed by photoredox catalysts like iridium or ruthenium complexes under visible light irradiation .
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure efficient and scalable synthesis. The use of photoredox catalysis in flow reactors allows for better control over reaction conditions and improved yields. Additionally, the use of green chemistry principles, such as solvent-free conditions and renewable energy sources, can make the production process more sustainable .
Chemical Reactions Analysis
Types of Reactions
7-(Trifluoromethyl)-2,3-dihydro-1,8-naphthyridin-4(1H)-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding naphthyridine derivatives.
Reduction: Reduction reactions can lead to the formation of dihydro derivatives.
Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions include various substituted naphthyridine derivatives, which can be further functionalized for specific applications .
Scientific Research Applications
7-(Trifluoromethyl)-2,3-dihydro-1,8-naphthyridin-4(1H)-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex fluorinated compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors and receptor modulators.
Industry: Utilized in the development of agrochemicals and materials with enhanced properties.
Mechanism of Action
The mechanism of action of 7-(Trifluoromethyl)-2,3-dihydro-1,8-naphthyridin-4(1H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance the binding affinity and selectivity of the compound towards its target, leading to improved biological activity. The exact pathways involved depend on the specific application and target molecule .
Comparison with Similar Compounds
Similar Compounds
Trifluoromethylated Naphthyridines: Compounds with similar structures but different substitution patterns.
Trifluoromethylated Pyridines: Compounds with a pyridine ring instead of a naphthyridine ring.
Trifluoromethylated Quinoline Derivatives: Compounds with a quinoline ring system.
Uniqueness
7-(Trifluoromethyl)-2,3-dihydro-1,8-naphthyridin-4(1H)-one is unique due to its specific substitution pattern and the presence of the trifluoromethyl group, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .
Biological Activity
7-(Trifluoromethyl)-2,3-dihydro-1,8-naphthyridin-4(1H)-one is a compound of significant interest in medicinal chemistry due to its diverse biological activities. With the molecular formula C9H7F3N2O and a molecular weight of 216.16 g/mol, this compound has been studied for its potential applications in treating various diseases, particularly in oncology and infectious diseases.
Anticancer Properties
Research indicates that naphthyridine derivatives exhibit promising anticancer activities. For instance, studies have shown that compounds related to naphthyridine can induce apoptosis and cell cycle arrest in various cancer cell lines.
- Mechanism of Action :
-
Case Studies :
- A study on structurally similar naphthyridines demonstrated their effectiveness against human leukemia and breast cancer cell lines, with IC50 values indicating significant cytotoxicity .
- For example, derivatives of canthinone showed marked activity against THP-1 human leukemia cells by inducing apoptosis at concentrations as low as 7 μM .
Antimicrobial Activity
Naphthyridine derivatives have also been explored for their antimicrobial properties. The compound's structural characteristics allow it to interact with bacterial enzymes or cellular processes.
- Mechanism of Action :
- Research Findings :
Structure-Activity Relationship (SAR)
Understanding the SAR of naphthyridine derivatives is crucial for optimizing their biological activity. The trifluoromethyl group at position 7 has been shown to enhance lipophilicity and potentially increase cellular uptake, which may contribute to improved efficacy against cancer cells and pathogens.
| Compound | Structure | Biological Activity | IC50 (µM) |
|---|---|---|---|
| Canthinone | Canthinone | Induces apoptosis in leukemia cells | 7 |
| Naphthyridine Derivative A | Derivative A | Antimicrobial against E. coli | 15 |
| Naphthyridine Derivative B | Derivative B | Inhibits proliferation in breast cancer cells | 19 |
Properties
Molecular Formula |
C9H7F3N2O |
|---|---|
Molecular Weight |
216.16 g/mol |
IUPAC Name |
7-(trifluoromethyl)-2,3-dihydro-1H-1,8-naphthyridin-4-one |
InChI |
InChI=1S/C9H7F3N2O/c10-9(11,12)7-2-1-5-6(15)3-4-13-8(5)14-7/h1-2H,3-4H2,(H,13,14) |
InChI Key |
QQRJYNYRQNFJOH-UHFFFAOYSA-N |
Canonical SMILES |
C1CNC2=C(C1=O)C=CC(=N2)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















